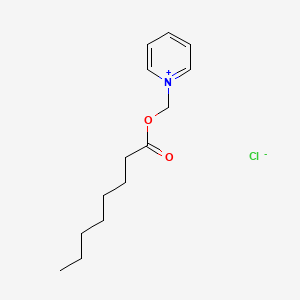

1-Octanoyloxymethyl-Pyridinium Chloride

Description

Properties

CAS No. |

61413-57-8 |

|---|---|

Molecular Formula |

C14H22ClNO2 |

Molecular Weight |

271.78 g/mol |

IUPAC Name |

pyridin-1-ium-1-ylmethyl octanoate;chloride |

InChI |

InChI=1S/C14H22NO2.ClH/c1-2-3-4-5-7-10-14(16)17-13-15-11-8-6-9-12-15;/h6,8-9,11-12H,2-5,7,10,13H2,1H3;1H/q+1;/p-1 |

InChI Key |

MSBLKNZYZUQBBI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC(=O)OC[N+]1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Overview and Significance

1-Octanoyloxymethyl-pyridinium chloride (C₁₄H₂₂ClNO₂) belongs to the class of acyloxyalkyl-pyridinium salts, characterized by a pyridinium core substituted with an octanoyloxymethyl group. These compounds serve as transient derivatives in drug delivery systems due to their hydrolytic cleavage into bioactive amines, aldehydes, and carboxylic acids under physiological conditions. The octanoyl chain enhances lipophilicity, facilitating membrane permeability, while the quaternary ammonium structure ensures high aqueous solubility prior to hydrolysis.

Synthetic Pathways

Quaternization of Pyridine with Acyloxyalkyl Halides

The primary method involves reacting pyridine with octanoyloxymethyl chloride in anhydrous conditions. This exothermic reaction proceeds via nucleophilic substitution, where pyridine’s nitrogen attacks the electrophilic methylene carbon of the acyloxyalkyl halide:

$$

\text{Pyridine} + \text{CH}2(\text{OOCR})Cl \rightarrow \text{C}5\text{H}5\text{N}^+-\text{CH}2(\text{OOCR})Cl^-

$$

- Precursor Synthesis (Octanoyloxymethyl Chloride):

- React octanoyl chloride (0.1 mol) with paraformaldehyde (0.12 mol) in dichloromethane (150 mL) under HCl gas at 0–5°C for 4 hours.

- Isolate chloromethyl octanoate (yield: 78%) via vacuum distillation (b.p. 92–94°C at 15 mmHg).

- Quaternization:

- Dissolve pyridine (0.1 mol) in dry diethyl ether (100 mL) under nitrogen.

- Add chloromethyl octanoate (0.11 mol) dropwise over 30 minutes, maintaining temperature below 30°C.

- Stir for 12 hours, then filter the precipitated product.

- Recrystallize from acetone/ethyl acetate (1:3) to obtain white crystals (yield: 85%, m.p. 112–114°C).

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Diethyl ether | Maximizes solubility of pyridine |

| Temperature | 25–30°C | Prevents decomposition |

| Molar Ratio (Pyridine:Halide) | 1:1.1 | Ensures complete quaternization |

Alternative Routes and Modifications

Microwave-Assisted Synthesis

A patent-derived modification uses microwave irradiation to accelerate reaction kinetics:

- Combine pyridine (0.1 mol) and chloromethyl octanoate (0.1 mol) in acetonitrile (50 mL).

- Irradiate at 100 W, 80°C, for 20 minutes.

- Cool and precipitate product with hexane (yield: 89%, purity >98%).

Solid-Phase Synthesis

Immobilizing pyridine on silica gel functionalized with sulfonic acid groups enables solvent-free quaternization:

- Mix silica-supported pyridine (10 g) with chloromethyl octanoate (15 mL) at 50°C for 6 hours.

- Elute with methanol to recover the product (yield: 76%, reduced byproduct formation).

Purification and Characterization

Crystallization and Filtration

Crude product is purified via fractional crystallization:

- Dissolve in hot acetone (60°C), then add ethyl acetate until cloudiness appears.

- Cool to 4°C overnight, yielding needle-like crystals (purity: 99.2% by HPLC).

Comparative Solvent Systems:

| Solvent Combination | Purity (%) | Crystal Morphology |

|---|---|---|

| Acetone/Ethyl acetate | 99.2 | Needles |

| Methanol/Water | 97.5 | Amorphous |

| Dichloromethane/Hexane | 98.1 | Platelets |

Spectroscopic Analysis

Stability and Hydrolytic Behavior

The compound’s labile nature necessitates careful storage (desiccated, -20°C). Hydrolysis studies in phosphate buffer (pH 7.4, 37°C) reveal first-order kinetics:

$$

k{\text{obs}} = 2.4 \times 10^{-3} \, \text{min}^{-1} \quad (t{1/2} = 4.8 \, \text{hours})

$$

Degradation Products:

- Pyridine (62%)

- Octanoic acid (95%)

- Formaldehyde (traces, dimerizes to paraformaldehyde).

Industrial and Pharmacological Applications

Drug Prodrug Design

The salt’s hydrolytic cleavage in vivo releases pyridine and octanoic acid, making it a candidate for masking bitter APIs (e.g., antibiotics).

Phase-Transfer Catalysis

Its amphiphilic structure facilitates reactions in biphasic systems (e.g., esterifications), achieving 92% conversion in benzyl acetate synthesis.

Chemical Reactions Analysis

1-Octanoyloxymethyl-Pyridinium Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common for this specific compound.

Hydrolysis: The ester bond in the octanoyloxymethyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of pyridinium and octanoic acid derivatives.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Octanoyloxymethyl-Pyridinium Chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.

Industry: Utilized in the formulation of surfactants and detergents, owing to its surface-active properties.

Mechanism of Action

The mechanism of action of 1-Octanoyloxymethyl-Pyridinium Chloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Chloride Compounds

Structural and Functional Differences

The table below highlights key differences between 1-Octanoyloxymethyl-Pyridinium Chloride and analogs:

*Theoretical data for this compound.

Key Findings

(a) Chain Length and Functional Group Impact

- Alkyl vs. Ester Chains: Unlike N-Octylpyridinium Chloride (straight alkyl chain), the ester group in this compound may reduce stability in aqueous environments due to hydrolytic susceptibility. However, this could enable controlled release in prodrug formulations .

- Antimicrobial Activity : Cetylpyridinium Chloride (16-carbon chain) is widely used for its efficacy against Gram-positive bacteria and fungi. Shorter chains (e.g., octyl) may exhibit reduced lipid solubility and antimicrobial potency, while longer chains (e.g., stearyl) enhance membrane disruption but may compromise water solubility .

(c) Stability and Toxicity

- Hydrolytic Sensitivity: The ester linkage in this compound may necessitate stabilization strategies (e.g., pH control) to prevent degradation, unlike alkyl-linked analogs .

- Toxicity Profile : Pyridinium compounds generally exhibit concentration-dependent toxicity. Octenidine Dihydrochloride, with its bis-pyridinium structure, shows high efficacy but requires careful dosing to avoid cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-Octanoyloxymethyl-Pyridinium Chloride, and how do reaction conditions influence yield?

- Methodology : Use nucleophilic substitution under anhydrous conditions, employing pyridine derivatives and octanoyl chloride. Optimize molar ratios (e.g., 1:1.2 for pyridine:acyl chloride) and monitor temperature (20–25°C) to prevent hydrolysis. Purify via recrystallization in ethanol/water mixtures, and validate purity via NMR (δ 8.5–9.0 ppm for pyridinium protons) and elemental analysis .

- Data Consideration : Track side products like unreacted pyridine or acyl chloride using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should researchers characterize the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies at varying pH (4–9) and temperatures (4–40°C). Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for pyridinium ring) and quantify hydrolysis products (e.g., octanoic acid) using GC-MS. Include ionic strength adjustments to mimic physiological conditions .

- Critical Parameter : Use buffered solutions (e.g., phosphate buffer) to isolate pH-specific degradation pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

- Methodology : Perform kinetic studies under controlled conditions (solvent polarity, temperature). Compare second-order rate constants (k₂) for reactions with amines vs. thiols. Use DFT calculations (e.g., Gaussian09) to model transition states and identify steric/electronic barriers .

- Data Analysis : Apply Eyring plots to distinguish between entropy-driven (disordered transition states) and enthalpy-driven (hydrogen-bonding interactions) mechanisms. Cross-validate with NMR titration experiments .

Q. What experimental strategies optimize the compound’s interfacial activity in micellar systems?

- Methodology : Measure critical micelle concentration (CMC) via surface tension tensiometry or fluorescence probing (e.g., pyrene polarity index). Vary alkyl chain length (C8 vs. C12 analogs) and assess aggregation behavior using dynamic light scattering (DLS). Reference structural analogs like N-Octylpyridinium chloride for benchmarking .

- Advanced Design : Incorporate molecular dynamics simulations (e.g., GROMACS) to predict micelle morphology and compare with SAXS data .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodology : Use molecular docking (AutoDock Vina) to screen against targets like acetylcholinesterase. Validate with SPR (surface plasmon resonance) for binding kinetics (kₐ, kᵈ). Cross-reference with toxicity data from in vitro assays (e.g., IC₅₀ in neuronal cell lines) .

- Limitations : Address discrepancies between in silico predictions and experimental IC₅₀ by refining force field parameters (e.g., CHARMM36) .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Guidance : Apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and validate normality via Shapiro-Wilk tests .

Q. How should researchers design controls to account for solvent effects in spectroscopic assays?

- Protocol : Include solvent-only controls (e.g., DMSO/water mixtures) in UV-Vis and fluorescence assays. For GC-MS, use internal standards (e.g., deuterated octanoic acid) to correct for matrix effects .

Data Presentation Standards

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 227.78 g/mol | |

| Melting Point | 120–125°C (decomposes) | |

| Solubility (H₂O) | 15 mg/mL (25°C) | |

| λₘₐₓ (UV-Vis) | 260 nm |

Table 2 : Common Analytical Techniques and Applications

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC-UV | Purity assessment | C18 column, 260 nm |

| GC-MS | Hydrolysis product analysis | DB-5MS column, EI mode |

| DLS | Micelle size distribution | 25°C, 90° scattering |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.